molecular formula C6H11NO3 B145067 (2R,4S)-4-hydroxypiperidine-2-carboxylic acid CAS No. 126641-65-4

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid

Cat. No.: B145067
CAS No.: 126641-65-4
M. Wt: 145.16 g/mol
InChI Key: KRHNXNZBLHHEIU-CRCLSJGQSA-N
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Description

(2R,4S)-4-Hydroxypiperidine-2-carboxylic acid (CAS 175671-49-5; molecular formula C₆H₁₁NO₃; molecular weight 145.16) is a chiral piperidine derivative with hydroxyl and carboxylic acid functional groups. It is widely used in organic synthesis, pharmaceutical research, and peptide chemistry due to its stereochemical specificity and ability to act as a building block for bioactive molecules. Key suppliers include Bridge Organics (priced at $350–$2,500 for 1–10 g) , and it is stored under inert conditions at room temperature .

Properties

IUPAC Name

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHNXNZBLHHEIU-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C[C@H]1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Cyanopiperidine Derivatives

A foundational route begins with 4-methyl-2-cyanopiperidine, which undergoes hydrolysis using 6N hydrochloric acid under reflux conditions (100 ± 5°C, 5 hours) to yield 4-methyl-2-piperidinecarboxylic acid hydrochloride. This step achieves >95% conversion efficiency but requires subsequent purification via recrystallization in ethanol and methyl tert-butyl ether to remove inorganic salts.

Esterification with Ethanol and Thionyl Chloride

The hydrochloride intermediate is esterified using anhydrous ethanol and thionyl chloride (SOCl₂) at 10 ± 5°C, followed by reflux to produce 4-methyl-2-ethyl piperidinecarboxylate hydrochloride. This step emphasizes stoichiometric control, with a 1:1 molar ratio of carboxylic acid to SOCl₂ ensuring minimal side reactions. Post-reaction solvent evaporation yields a crude ester, which is further purified via pulping in methyl tert-butyl ether/ethanol mixtures to isolate the trans-isomer.

Chiral Resolution Using L-Tartaric Acid

Diastereomeric Salt Formation

The trans-4-methyl-2-ethyl piperidinecarboxylate is resolved using L-tartaric acid in acetone/ethanol (40°C, 0.5 hours), forming a diastereomeric salt. Recrystallization at 20 ± 5°C enriches the (2R,4R)-configured product to >98% enantiomeric excess (ee) . This method leverages the differential solubility of diastereomers, achieving a 40% molar yield after dissociation with potassium carbonate and dichloromethane extraction.

Stereochemical Adaptation for (2R,4S) Configuration

While the above method produces (2R,4R)-isomers, adapting the resolution protocol for (2R,4S) stereochemistry requires substituting D-tartaric acid or modifying crystallization solvents. Patent CN108047125A highlights that solvent polarity adjustments (e.g., acetone vs. methanol) can invert diastereomer stability, though this remains experimentally underexplored.

Deprotection and Final Hydrolysis

Tert-Butoxycarbonyl (Boc) Deprotection

In routes starting with Boc-protected intermediates (e.g., (2R,4S)-Boc-4-hydroxypiperidine-2-carboxylic acid), deprotection is achieved using hydrochloric acid in methanol (20–50°C, 25 hours). This step cleaves the Boc group while preserving the hydroxyl and carboxylic acid functionalities, yielding the target compound with ≥95% purity .

Carboxylation and Final Purification

Post-deprotection, carboxylation under basic conditions (e.g., NaOH/CO₂) introduces the carboxylic acid moiety. Crystallization from aqueous ethanol or acetone further refines purity, with single-crystal X-ray diffraction confirming stereochemical integrity.

Industrial-Scale Synthesis Considerations

Solvent and Catalyst Optimization

Large-scale production prioritizes cost-effective solvents like ethanol and methyl tert-butyl ether , reducing waste disposal challenges. Catalytic systems using palladium diacetate or cesium carbonate enhance reaction rates, though palladium residues necessitate post-synthesis filtration.

Continuous Flow Reactors

Recent advancements employ continuous flow systems for hydrolysis and esterification steps, improving temperature control and reducing reaction times by 30–40% . These systems also mitigate racemization risks through rapid quenching.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield ee
Hydrolysis/Esterification4-Methyl-2-cyanopiperidineHCl, SOCl₂, L-tartaric acid40%98%
Boc DeprotectionBoc-protected intermediateHCl/MeOH85%99.5%
Continuous FlowPiperidine derivativesPd(OAc)₂, Cs₂CO₃75%97%

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxopiperidine-2-carboxylic acid.

    Reduction: Formation of 4-hydroxypiperidine-2-methanol.

    Substitution: Formation of 4-chloropiperidine-2-carboxylic acid or 4-aminopiperidine-2-carboxylic acid.

Scientific Research Applications

Chemistry

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid is widely used as:

  • Chiral Building Block : It serves as a precursor for synthesizing complex organic molecules.
  • Chiral Auxiliary : Employed in asymmetric synthesis to produce enantiomerically pure compounds.

Biology

Research has indicated several biological activities associated with this compound:

  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.
  • Protein-Ligand Interactions : The compound is studied for its role in understanding enzyme mechanisms and receptor interactions.

Medicine

The compound has potential therapeutic applications, including:

  • Drug Development : It serves as a precursor in synthesizing pharmaceuticals targeting various diseases, including antiviral and anticancer agents.
  • Mechanism of Action : It can modulate biochemical pathways by interacting with specific molecular targets.

Industry

In industrial applications, this compound is utilized in:

  • Pharmaceutical Production : Used in the manufacture of active pharmaceutical ingredients (APIs).
  • Agrochemicals : Employed in the formulation of pesticides and herbicides.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Drug Development

Research focused on synthesizing novel antiviral agents using this compound as a precursor. The synthesized compounds exhibited promising activity against viral infections in vitro, highlighting the compound's importance in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of (2R,4S)-4-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with active sites, modulating the activity of the target molecules. This modulation can lead to various biological effects, including inhibition of enzyme activity or activation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid
  • CAS: 1622-20-4; Molecular Formula: C₆H₁₁NO₃ (identical to the (2R,4S) isomer).
  • Key Differences :
    • Stereochemistry at C2 and C4 results in distinct spatial arrangements.
    • Thermodynamic binding studies (e.g., to ALR2 enzyme) show the (2R,4S) isomer has a lower free energy of binding (ΔΔG = ΔG(2R,4S) – ΔG(2S,4S)), indicating higher affinity due to differences in bound-state interactions (ΔGALR2) .

    • Both isomers exhibit similar aqueous solubility (ΔGaq = 0) .
(2S,4R)-4-Hydroxypiperidine-2-carboxylic acid Hydrochloride
  • CAS: Not explicitly listed; synthesized via HCl hydrolysis of protected precursors .
  • Applications: Intermediate in γ-aminobutyric acid (GABA) analog synthesis .

Functional Group Derivatives

Fmoc-Protected Derivatives
  • Compound : (2R,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid (CAS 917099-02-6).
  • Molecular Weight : 367.4; Purity : ≥97% (HPLC) .
  • Role : Used in solid-phase peptide synthesis to introduce stereochemical control.
tert-Butoxycarbonyl (Boc)-Protected Derivatives
  • Compound : (2R,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid (CAS 1212688-40-8).
  • Molecular Weight : 291.34; Hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation) .

Piperidinecarboxylic Acid Analogs

4-Piperidinecarboxylic Acid (Isonipecotic Acid)
  • CAS: 498-94-2; Molecular Formula: C₆H₁₁NO₂.
  • Key Differences : Lacks the hydroxyl group at C4, reducing hydrogen-bonding capacity compared to (2R,4S)-hydroxypiperidine-2-carboxylic acid .
(2R-4r-6S)-2,6-Dimethylpiperidine-4-carboxylic Acid Hydrochloride
  • CAS: Not provided; Molecular Formula: C₈H₁₆ClNO₂.
  • Structural Variance : Methyl groups at C2 and C6 alter steric hindrance and solubility .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Applications Safety Profile (Hazards)
(2R,4S)-4-Hydroxypiperidine-2-carboxylic acid 175671-49-5 C₆H₁₁NO₃ 145.16 Organic synthesis, pharmaceuticals H302, H315, H319, H335
(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid 1622-20-4 C₆H₁₁NO₃ 145.16 Intermediate in organic syntheses Data not available
(2R,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid 917099-02-6 C₂₁H₂₁NO₅ 367.4 Peptide synthesis Safety data unavailable
(2R,4S)-Boc-4-hydroxypiperidine-2-carboxylic acid 1212688-40-8 C₁₆H₂₁NO₄ 291.34 Lab-scale chemical synthesis H302, H315, H319, H335
4-Piperidinecarboxylic Acid 498-94-2 C₆H₁₁NO₂ 129.16 Non-stereoselective intermediates Not classified

Biological Activity

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid is a chiral compound recognized for its significant biological activity and versatility in pharmaceutical applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

This compound features a piperidine ring with two functional groups: a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of hydroxyl and carboxylic acid groups facilitates hydrogen bonding and ionic interactions, enabling the compound to modulate enzyme activity or receptor signaling pathways. This modulation can lead to diverse biological effects, including:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking substrate access.
  • Receptor Activation : It may act as an agonist for certain receptors, leading to downstream signaling effects.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Neuroprotective Effects : Studies suggest that this compound exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : It has been investigated for its ability to reduce inflammation, making it a candidate for anti-inflammatory therapies.
  • Analgesic Effects : Preliminary findings indicate that it may possess analgesic properties, offering pain relief mechanisms similar to traditional analgesics.

Case Studies and Experimental Data

Recent studies have provided insights into the efficacy of this compound in various experimental settings:

  • In Vitro Studies : In vitro assays have demonstrated that the compound effectively inhibits target enzymes involved in inflammatory pathways. For instance, it showed significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
  • Cell-Based Assays : In cellular models, this compound enhanced cell viability under oxidative stress conditions, indicating its neuroprotective potential .

Table of Biological Activities

Biological ActivityMechanism of ActionReferences
NeuroprotectionReduces oxidative stress in neuronal cells
Anti-inflammatoryInhibits COX enzymes
AnalgesicModulates pain pathways through receptor interaction

Applications in Medicinal Chemistry

The compound serves as a crucial building block in synthesizing various pharmaceuticals. Its structural properties allow it to be modified for enhanced efficacy and reduced toxicity in drug development. Notably, it has been utilized in synthesizing enzyme inhibitors and receptor agonists that target specific pathological conditions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R,4S)-4-hydroxypiperidine-2-carboxylic acid in laboratory settings?

  • Methodological Answer : A common approach involves enantioselective synthesis via acid hydrolysis of protected intermediates. For example, refluxing a Boc-protected precursor (e.g., (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid) with 2 N HCl for 21 hours yields the free carboxylic acid after neutralization and purification . Key steps include:

  • Protection : Use tert-butoxycarbonyl (Boc) groups to stabilize the piperidine ring during synthesis.
  • Hydrolysis : Controlled acidic conditions (e.g., HCl) to remove protecting groups without degrading stereochemistry.
  • Purification : Column chromatography or recrystallization to isolate the enantiopure product.

Q. How should researchers handle safety risks associated with this compound?

  • Methodological Answer : Based on GHS classifications, the compound may pose risks of skin/eye irritation (H315, H319) and respiratory irritation (H335) . Recommended protocols:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators (US) or P1 respirators (EU) in poorly ventilated areas .
  • Ventilation : Ensure fume hoods or local exhaust ventilation to mitigate inhalation risks.
  • First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Chiral HPLC : To confirm enantiopurity and stereochemical integrity.
  • NMR Spectroscopy : 1H and 13C NMR to verify the hydroxyl and carboxylic acid groups (e.g., δ ~3.5 ppm for hydroxyl protons, δ ~170 ppm for carboxylic carbons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (theoretical: 161.16 g/mol for C6H11NO3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Discrepancies in hazard classification (e.g., non-hazardous in some SDS vs. irritant in others) may arise from purity variations or synthesis byproducts. Strategies include:

  • Batch Analysis : Use LC-MS to identify impurities (e.g., residual solvents or intermediates) that could contribute to toxicity .
  • In Silico Modeling : Tools like Toxtree or ADMET predictors to assess structure-activity relationships (SAR) for toxicity endpoints .
  • Empirical Testing : Conduct Ames tests or in vitro cytotoxicity assays (e.g., MTT assay on HEK293 cells) to validate safety profiles .

Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature?

  • Methodological Answer :

  • pH Stability : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C over 72 hours. Acidic conditions may hydrolyze the hydroxyl group, while basic conditions could decarboxylate the carboxylic acid .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. For example, Boc-protected analogs show stability up to 150°C, but unprotected forms may degrade at lower temperatures .

Q. How can computational modeling optimize enantioselective synthesis pathways?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies to identify optimal catalysts (e.g., chiral auxiliaries or enzymes) for stereocontrol .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics and enantiomeric excess (ee) .
  • Machine Learning : Train models on existing reaction datasets to predict yields and ee values for novel synthetic routes .

Key Challenges and Recommendations

  • Stereochemical Integrity : Use chiral stationary phases (CSPs) in HPLC to monitor racemization during synthesis .
  • Data Reproducibility : Cross-validate toxicity and stability data across multiple batches and independent labs .
  • Green Chemistry : Explore enzymatic or catalytic methods to reduce reliance on harsh acids/bases in synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 2
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid

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